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Compound of Interest

Compound Name: N-Benzyl-5-benzyloxytryptamine

Cat. No.: B121118 Get Quote

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the discovery, history, and

pharmacological characterization of N-benzyltryptamine derivatives. From their early synthesis

to their contemporary investigation as potent and selective serotonergic ligands, this document

outlines the key milestones in their development. It details the structure-activity relationships

(SAR), focusing on their interactions with serotonin 5-HT2 receptors, and presents quantitative

data in structured tables for comparative analysis. Furthermore, this guide provides detailed

experimental protocols for their synthesis and pharmacological evaluation, along with a visual

representation of the primary signaling pathway associated with their mechanism of action.

This document serves as a critical resource for researchers engaged in the exploration of novel

psychoactive compounds and the development of therapeutics targeting the serotonergic

system.

A Historical Trajectory of Tryptamine Research
The journey into the world of synthetic tryptamines began in 1931 with the first synthesis of

N,N-dimethyltryptamine (DMT) by Canadian chemist Richard Manske. However, its profound

psychoactive effects remained unknown until 1956, when Stephen Szára, a Hungarian chemist

and psychiatrist, self-administered the compound and documented its hallucinogenic

properties. This discovery was a pivotal moment, contributing to a "golden era" of psychedelic
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research in the 1950s and 1960s, where the therapeutic potential of compounds like LSD and

psilocybin for conditions such as alcoholism and anxiety was explored.

The N-benzyl substitution on the tryptamine scaffold is a more recent development, gaining

significant attention in the context of the rise of potent N-benzylated phenethylamines,

colloquially known as "NBOMes." While N-benzyl substitution of 5-methoxytryptamine was

known to enhance its affinity and potency at 5-HT2 receptors, N-benzylated tryptamines

themselves were comparatively less studied. Early research on N-benzylation of tryptamines

showed that this modification could lead to compounds with interesting pharmacological

profiles, including partial agonism at 5-HT2A receptors. The recognition that N-benzylation

could dramatically increase the potency of serotonergic ligands spurred further investigation

into this class of compounds, leading to the synthesis and characterization of a wide array of

derivatives.

Synthesis of N-Benzyltryptamine Derivatives
The synthesis of N-benzyltryptamine derivatives can be achieved through several established

chemical routes. The most common and straightforward method is reductive amination.

Alternative approaches, particularly for the synthesis of the core tryptamine structure, include

the Fischer indole synthesis and the Pictet-Spengler reaction.

Experimental Protocol: Reductive Amination
This method involves the reaction of a tryptamine with a substituted benzaldehyde to form a

Schiff base (imine) intermediate, which is then reduced to the corresponding N-

benzyltryptamine.

Materials:

Tryptamine or a substituted tryptamine derivative

Substituted benzaldehyde

Methanol (MeOH) or Ethanol (EtOH)

Sodium borohydride (NaBH₄)
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Stirring apparatus

Reaction vessel

Procedure:

Dissolve the tryptamine derivative and the desired benzaldehyde in methanol or ethanol at

room temperature.

Stir the mixture to allow for the formation of the imine intermediate. The reaction can be

monitored by thin-layer chromatography (TLC).

Once the imine formation is complete or has reached equilibrium, carefully add sodium

borohydride in small portions to the reaction mixture. This step is exothermic and should be

performed with caution.

Continue stirring until the reduction is complete, as indicated by TLC.

Quench the reaction by the slow addition of water.

Remove the organic solvent under reduced pressure.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude N-benzyltryptamine derivative.

Purify the product using column chromatography or recrystallization as needed.

Alternative Synthetic Routes for the Tryptamine Core
Discovered in 1883 by Emil Fischer, this reaction produces the indole ring from a (substituted)

phenylhydrazine and an aldehyde or ketone under acidic conditions.

Reaction Steps:
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Formation of a phenylhydrazone from the reaction of a phenylhydrazine with an appropriate

aldehyde or ketone.

Isomerization of the phenylhydrazone to its enamine tautomer.

A-sigmatropic rearrangement of the enamine.

Loss of ammonia and subsequent aromatization to form the indole ring.

Discovered in 1911, this reaction involves the cyclization of a β-arylethylamine, such as

tryptamine, with an aldehyde or ketone in the presence of an acid catalyst.

Reaction Steps:

Formation of an iminium ion from the condensation of the tryptamine with the carbonyl

compound.

Electrophilic attack of the indole ring onto the iminium ion.

Subsequent ring closure to form the tetrahydro-β-carboline product.

Pharmacological Profile and Mechanism of Action
N-benzyltryptamine derivatives primarily exert their effects through interaction with serotonin

receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. Their binding affinity and

functional activity at these receptors are highly dependent on the substitution patterns on both

the indole ring of the tryptamine and the N-benzyl group.

Interaction with 5-HT2 Receptors
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to

the Gq/G11 signaling pathway. This initiates a cascade of intracellular events, beginning with

the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol

(DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic

reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺

and the presence of DAG collectively activate protein kinase C (PKC), which in turn

phosphorylates various downstream targets, leading to a cellular response.
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Signaling Pathway Diagram
Caption: 5-HT2A Receptor Gq Signaling Pathway.

Quantitative Data and Structure-Activity
Relationships (SAR)
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a

selection of N-benzyltryptamine derivatives at human 5-HT2 receptors. This data is crucial for

understanding the SAR of this compound class.

Table 1: Binding Affinities (Ki, nM) of N-Benzyltryptamine Derivatives at Human 5-HT2

Receptors
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Compoun
d

R⁵

R'
(Benzyl
Substituti
on)

5-HT2A Ki
(nM)

5-HT2B
Ki (nM)

5-HT2C
Ki (nM)

Referenc
e

Tryptamine H - 245 100 186

N-

Benzyltrypt

amine

H H 245 100 186

Tryptamine

Derivatives

1 H 2-OH 102.3 - 251.2

2 H 3-OH 114.8 - 269.2

3 H 4-OH 223.9 - 562.3

4 H 2-MeO 100.0 - 199.5

5 H 3-MeO 120.2 - 281.8

6 H 4-MeO 186.2 - 446.7

5-

Methoxytry

ptamine

Derivatives

7 OMe H 11.2 - 14.8

8 OMe 2-MeO 1.9 - 4.2

9 OMe 3-I 0.8 - 2.9

10 OMe 4-Br 11.2 - 30.2

Note: '-' indicates data not available.

Table 2: Functional Activity (EC50, nM and Emax, %) of N-Benzyltryptamine Derivatives at

Human 5-HT2 Receptors (Calcium Mobilization Assay)
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Compo
und

R⁵

R'
(Benzyl
Substitu
tion)

5-HT2A
EC50
(nM)

5-HT2A
Emax
(%)

5-HT2C
EC50
(nM)

5-HT2C
Emax
(%)

Referen
ce

N-

Benzyltry

ptamine

H H 162 62 50 121

Tryptami

ne

Derivativ

es

1 H 2-OH 158.5 45.7 50.1 107.1

2 H 3-OH 218.8 38.9 83.2 109.3

3 H 4-OH 389.0 28.2 162.2 108.2

4 H 2-MeO 199.5 42.1 63.1 109.8

5 H 3-MeO 251.2 35.5 91.2 110.4

6 H 4-MeO 316.2 30.2 125.9 108.9

5-

Methoxyt

ryptamin

e

Derivativ

es

7 OMe H 11.0 79 23 95

8 OMe
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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